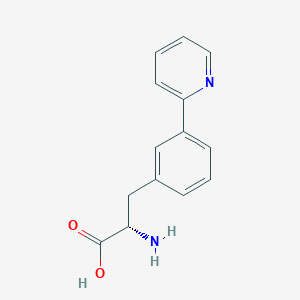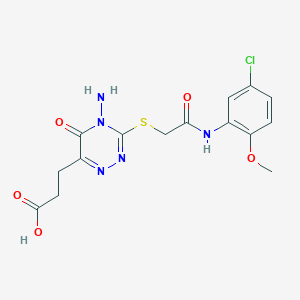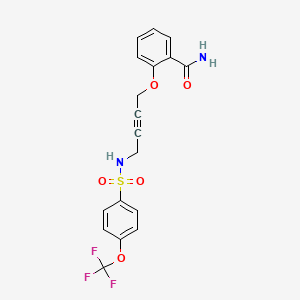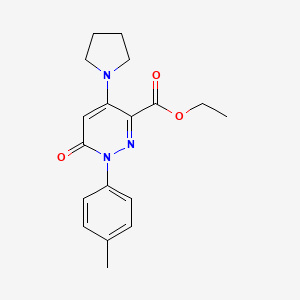
(Z)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analog Synthesis and Structural Analysis
Analogs of "(Z)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide" have been synthesized and structurally analyzed to explore their potential applications. For instance, the title compounds including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others are analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These compounds are known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), which is significant in cancer research. The molecular structures of these compounds are very similar, displaying similar crystal packing and hydrogen-bonding networks, which may contribute to their effectiveness in binding the shallow ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Application in Material Science
Novel metallophthalocyanines derived from (E)-3-(3-bromophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, which is structurally related to the compound , have been synthesized and characterized. These complexes exhibit significant aggregation properties and electrochemical behavior, suggesting their potential use in materials science, particularly in the development of novel materials with specific electronic or photonic properties (Aktaş Kamiloğlu et al., 2020).
Stereoselective Synthesis
Research into the stereoselective synthesis of enamides, which are structurally related to "this compound," has been conducted to explore the synthesis of geometrically defined di-, tri-, and tetrasubstituted enamides. This synthesis is crucial for the production of bioactive pharmacophores in various natural products, highlighting the compound's relevance in synthetic organic chemistry and drug design (Trost, Cregg, & Quach, 2017).
Advanced Organic Synthesis Techniques
In the realm of organic synthesis, studies have focused on methods such as the Pd-catalyzed hydroamidation of electron-deficient terminal alkynes for the stereoselective synthesis of Z-enamides. This research is indicative of the ongoing efforts to develop more efficient and selective synthesis pathways for compounds including and related to "this compound," with potential applications in pharmaceuticals and organic materials (Panda & Mothkuri, 2012).
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-2-21-7-3-6-18-15(20)12(10-17)8-11-4-5-14(19)13(16)9-11/h4-5,8-9,19H,2-3,6-7H2,1H3,(H,18,20)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHSCCCYJGXJKS-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)
![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2524154.png)
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2524156.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2524158.png)

![3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2524161.png)

![9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524164.png)


![6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2524169.png)

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)

